molecular formula C19H17FN4O4S3 B10942642 7-{[(4-Fluorophenyl)acetyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

7-{[(4-Fluorophenyl)acetyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B10942642
M. Wt: 480.6 g/mol
InChI Key: NNAZLEQSLPBGME-UHFFFAOYSA-N
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Description

7-{[2-(4-FLUOROPHENYL)ACETYL]AMINO}-3-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID is a complex organic compound that belongs to the class of beta-lactam antibiotics. This compound is characterized by its unique bicyclic structure, which includes a beta-lactam ring fused to a thiazolidine ring. The presence of various functional groups such as the fluorophenyl, thiadiazole, and carboxylic acid moieties contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{[2-(4-FLUOROPHENYL)ACETYL]AMINO}-3-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID typically involves multiple steps:

    Formation of the beta-lactam ring: This is achieved through the cyclization of a suitable precursor, often involving the use of a strong base and a halogenating agent.

    Introduction of the fluorophenyl group: This step involves the acylation of the beta-lactam ring with 4-fluorophenylacetyl chloride in the presence of a base such as triethylamine.

    Attachment of the thiadiazole moiety: This is accomplished through a nucleophilic substitution reaction, where the thiadiazole group is introduced using a suitable thiadiazole derivative.

    Final functionalization: The carboxylic acid group is introduced through hydrolysis of an ester intermediate under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic fluorophenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for halogenation are used.

Major Products

    Sulfoxides and sulfones: From oxidation reactions.

    Alcohols: From reduction reactions.

    Nitro or halogenated derivatives: From substitution reactions.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying beta-lactam reactivity and stability.

    Biology: Investigated for its antibacterial properties, particularly against resistant strains of bacteria.

    Medicine: Explored as a potential therapeutic agent for treating bacterial infections.

    Industry: Utilized in the development of new antibiotics and as a reference standard in analytical chemistry.

Mechanism of Action

The compound exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It targets the penicillin-binding proteins (PBPs) in bacteria, which are essential for the cross-linking of peptidoglycan chains. By binding to these proteins, the compound disrupts cell wall synthesis, leading to bacterial cell lysis and death.

Comparison with Similar Compounds

Similar Compounds

    Penicillin: Another beta-lactam antibiotic with a similar mechanism of action but different structural features.

    Cephalosporins: A class of beta-lactam antibiotics with a broader spectrum of activity.

    Carbapenems: Beta-lactam antibiotics known for their resistance to beta-lactamase enzymes.

Uniqueness

7-{[2-(4-FLUOROPHENYL)ACETYL]AMINO}-3-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID is unique due to its combination of a fluorophenyl group and a thiadiazole moiety, which confer enhanced antibacterial activity and stability compared to other beta-lactam antibiotics.

Properties

Molecular Formula

C19H17FN4O4S3

Molecular Weight

480.6 g/mol

IUPAC Name

7-[[2-(4-fluorophenyl)acetyl]amino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C19H17FN4O4S3/c1-9-22-23-19(31-9)30-8-11-7-29-17-14(16(26)24(17)15(11)18(27)28)21-13(25)6-10-2-4-12(20)5-3-10/h2-5,14,17H,6-8H2,1H3,(H,21,25)(H,27,28)

InChI Key

NNAZLEQSLPBGME-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)CC4=CC=C(C=C4)F)SC2)C(=O)O

Origin of Product

United States

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